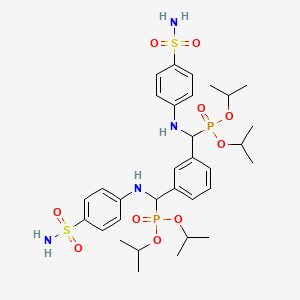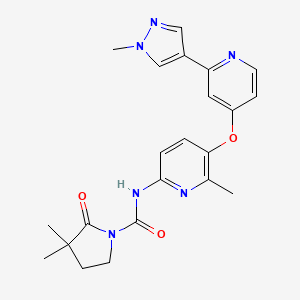
Pimicotinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pimicotinib, also known as ABSK021, is an orally administered, highly potent, and selective small molecule inhibitor of colony-stimulating factor 1 receptor (CSF-1R). It was independently discovered by Abbisko Therapeutics. This compound has shown significant potential in modulating macrophage functions and treating various macrophage-dependent human diseases .
Méthodes De Préparation
The synthetic route for Pimicotinib involves several key steps. The IUPAC name for this compound is 3,3-Dimethyl-N-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyrrolidine-1-carboxamide . The preparation methods typically involve the following steps:
Formation of the pyrrolidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrrolidine ring.
Attachment of the pyrazolyl and pyridinyl groups: These groups are introduced through a series of substitution reactions.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification steps to ensure high purity.
Industrial production methods for this compound are designed to be scalable and efficient, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Pimicotinib undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pimicotinib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the CSF-1R signaling pathway and its role in various biological processes.
Biology: this compound is used to investigate the role of macrophages in disease progression and to develop new therapeutic strategies for macrophage-dependent diseases.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the CSF-1R pathway.
Mécanisme D'action
Pimicotinib exerts its effects by selectively inhibiting the CSF-1R signaling pathway. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. By blocking this pathway, this compound can modulate macrophage functions and potentially treat various macrophage-dependent diseases .
Comparaison Avec Des Composés Similaires
Pimicotinib is unique in its high selectivity and potency as a CSF-1R inhibitor. Similar compounds include:
Pexidartinib: Another CSF-1R inhibitor used for the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting CSF-1R.
Lacnotuzumab: Another monoclonal antibody targeting CSF-1R.
Compared to these compounds, this compound has shown a favorable safety profile and significant antitumor activity in clinical trials .
Propriétés
Formule moléculaire |
C22H24N6O3 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
3,3-dimethyl-N-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30) |
Clé InChI |
NXFPMDWYDKHFMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)N2CCC(C2=O)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


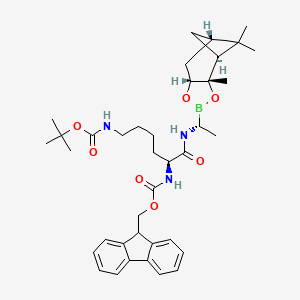
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
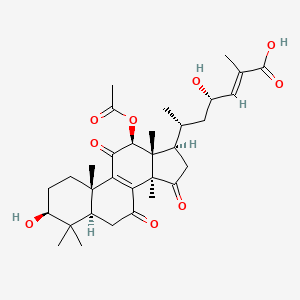


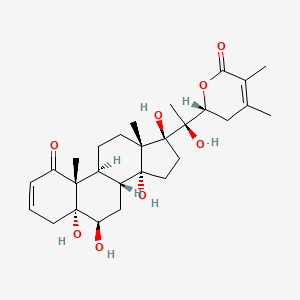
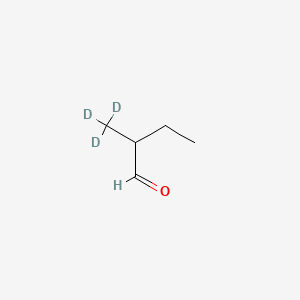


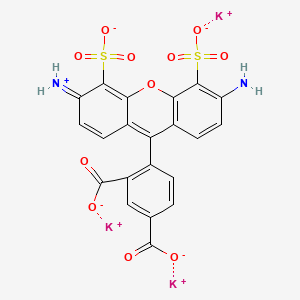
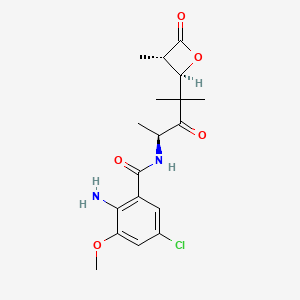
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
